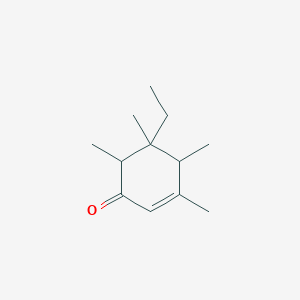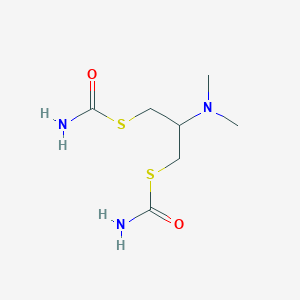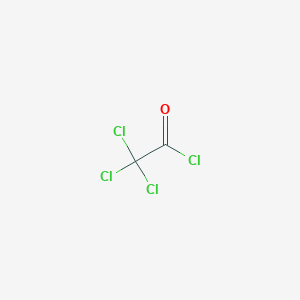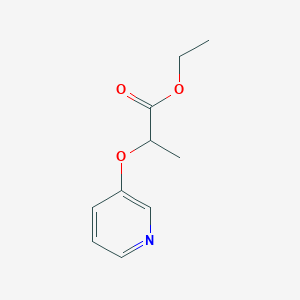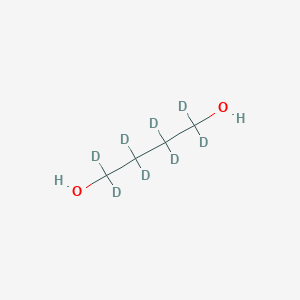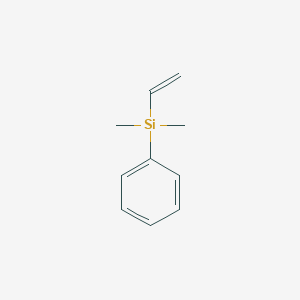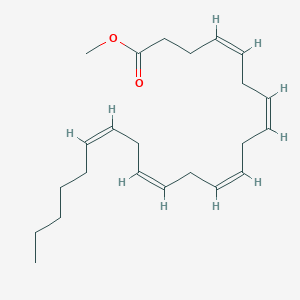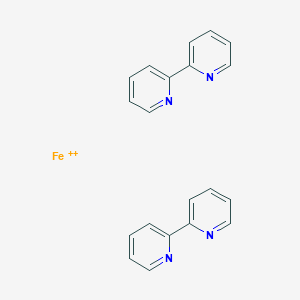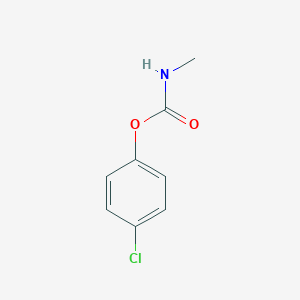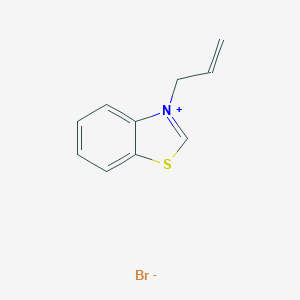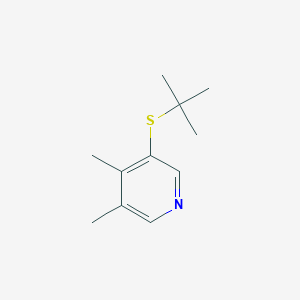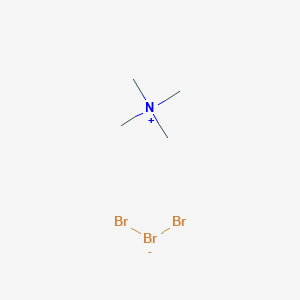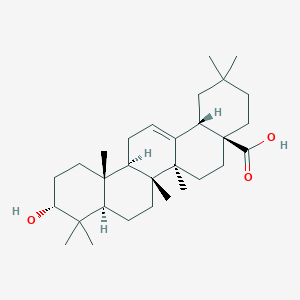![molecular formula C18H17NO6 B107894 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione CAS No. 17014-59-4](/img/structure/B107894.png)
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione, also known as EMAAD, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the family of acridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione is not fully understood. However, studies have suggested that it acts by inducing apoptosis, inhibiting angiogenesis, and disrupting DNA synthesis. 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been found to be non-toxic to normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione. One area of interest is its potential as a novel anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and antimicrobial agent. Studies are needed to determine its effectiveness against different types of infections and to investigate its potential side effects. Additionally, the development of new formulations and delivery methods could enhance the therapeutic potential of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione.
Métodos De Síntesis
The synthesis of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione involves the reaction of 4-methoxy-1,2-phenylenediamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis process has been optimized to produce high yields of pure 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione.
Aplicaciones Científicas De Investigación
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against bacterial and fungal infections.
Propiedades
Número CAS |
17014-59-4 |
|---|---|
Nombre del producto |
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione |
Fórmula molecular |
C18H17NO6 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
11b-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione |
InChI |
InChI=1S/C18H17NO6/c1-4-24-18-16-12(14(21)15(22-3)17(18)23-9-25-18)13(20)10-7-5-6-8-11(10)19(16)2/h5-8H,4,9H2,1-3H3 |
Clave InChI |
YIRKNKVKIHHOSU-UHFFFAOYSA-N |
SMILES |
CCOC12C3=C(C(=O)C4=CC=CC=C4N3C)C(=O)C(=C1OCO2)OC |
SMILES canónico |
CCOC12C3=C(C(=O)C4=CC=CC=C4N3C)C(=O)C(=C1OCO2)OC |
Sinónimos |
11b-Ethoxy-4-methoxy-11-methyl-1,3-dioxolo[4,5-c]acridine-5,6(11H,11bH)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



